Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
Beschreibung
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS 1956319-61-1) is a heterocyclic compound with a fused imidazo[2,1-b]thiazole core. Its molecular formula is C₉H₇F₃N₂O₂S, featuring a trifluoromethyl (-CF₃) group at the 6-position and an ethyl ester (-COOEt) at the 5-position . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable scaffold in medicinal chemistry for drug discovery, particularly in targeting enzymes like cyclooxygenase-2 (COX-2) .
Eigenschaften
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2S/c1-2-16-7(15)5-6(9(10,11)12)13-8-14(5)3-4-17-8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISWXFNHJOVTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-6-(Trifluormethyl)imidazo[2,1-b]thiazol-5-carboxylat umfasst typischerweise die Cyclisierung von 2-Aminobenzothiazol mit Ethyl-2-chlor-3-oxobutanoat in Gegenwart einer Base wie Kaliumcarbonat in einem Lösungsmittel wie 1,4-Dioxan unter Rückflussbedingungen . Diese Reaktion liefert das gewünschte Imidazo[2,1-b]thiazol-Derivat mit hoher Effizienz.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch im größeren Maßstab, wobei kontinuierliche Durchflussreaktoren eingesetzt werden, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von mikrowellen-gestützter Synthese wurde ebenfalls untersucht, um Reaktionsgeschwindigkeiten zu erhöhen und den Energieverbrauch zu senken .
Analyse Chemischer Reaktionen
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Aqueous LiOH (2.0 M), ethanol, reflux | Lithium hydroxide monohydrate (LiOH·H₂O) | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid | 80% |
This reaction is critical for generating carboxylate intermediates used in amide-bond formation (e.g., coupling with piperazine derivatives) .
Amide Coupling Reactions
The carboxylic acid derivative reacts with amines via carbodiimide-mediated coupling to form amides, enhancing pharmacological activity.
These conjugates exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.0625–2.5 μM) .
Nucleophilic Substitution at the Trifluoromethyl Position
The trifluoromethyl group participates in selective substitutions under radical or electrophilic conditions.
Example product 3g (2-Methyl-6-phenyl-5-(o-tolylselanyl)imidazo[2,1-b]thiazole) was confirmed by (δ 2.41 ppm, methyl) and (δ 152.2 ppm, C–Se) .
Cyclization Reactions
Cyclization with phenacyl bromides or α-haloketones generates fused heterocyclic systems.
| Reaction Conditions | Reagents | Product | Key Structural Features |
|---|---|---|---|
| Ethanol, reflux, 4–6 h | Phenacyl bromides | Imidazo[2,1-b]thiazole-fused quinoline analogs | Enhanced aromaticity and planar structure |
These derivatives show improved binding to carbonic anhydrase isoforms (e.g., hCA IX/XII) .
Condensation with Hydrazines
The ester reacts with hydrazines to form hydrazide intermediates, enabling synthesis of Schiff bases.
Hydrazide 4 (2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide) serves as a precursor for thiosemicarbazones with low cytotoxicity .
Ester-to-Acid Chloride Conversion
The carboxylic acid can be converted to an acid chloride for nucleophilic acyl substitutions.
| Reaction Conditions | Reagents | Product | Downstream Applications |
|---|---|---|---|
| SOCl₂, DMF (catalytic), reflux | Thionyl chloride | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonyl chloride | Synthesis of ureas and sulfonamides |
Influence of Reaction Parameters
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has been primarily investigated for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant antimicrobial activities. Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has shown promising results against various pathogens:
- Mechanism of Action : It is believed to inhibit key enzymes involved in the metabolic pathways of bacteria and fungi. For instance, studies have demonstrated its effectiveness against Mycobacterium smegmatis, with inhibition zones reaching up to 16 mm in diameter .
- Case Study : In vitro evaluations revealed that this compound targets QcrB, a crucial component of the mycobacterial electron transport chain, demonstrating MIC values ranging from 0.0625 to 2.5 μM against several strains .
Anticancer Potential
The compound's unique structure allows it to interact selectively with biological targets involved in cancer progression:
- Cell Line Studies : Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has been tested against various cancer cell lines, showing significant cytotoxicity without affecting normal somatic cells (e.g., HEK293) .
- Research Findings : A preliminary structure-activity relationship (SAR) study indicated that modifications in the compound's structure could enhance its anticancer efficacy while reducing toxicity .
Synthesis and Characterization
The synthesis of ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves multi-step processes that require specific reagents and conditions:
- Synthesis Route : The synthesis typically includes reactions involving sodium chlorite and sodium dihydrogen phosphate in tert-butyl alcohol at controlled temperatures .
- Characterization Techniques : The compound is characterized using techniques such as LC-MS and NMR spectroscopy to confirm its structure and purity.
Wirkmechanismus
The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its death.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at the 6-Position
The 6-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
Functional Group Modifications at the 5-Position
Key Observations :
Core Heterocycle Modifications
Scaffold modifications alter planarity and binding affinity:
Key Observations :
Biologische Aktivität
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS Number: 1956319-61-1) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is characterized by the presence of a trifluoromethyl group and an imidazo-thiazole framework, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of 236.17 g/mol.
Antimicrobial Activity
Research has demonstrated that compounds with imidazo-thiazole structures exhibit notable antimicrobial properties. Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has been evaluated for its efficacy against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 100 µg/mL |
| Candida albicans | 200 µg/mL |
| Escherichia coli | >500 µg/mL |
These results indicate that while the compound shows some antimicrobial activity, it may not be as potent as established antibiotics like chloramphenicol (MIC = 50 µg/mL) .
Anticancer Activity
The anticancer potential of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has been investigated through in vitro assays on various cancer cell lines. The compound was found to induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 3.42 |
| MCF-7 (breast cancer) | 5.59 |
| A549 (lung cancer) | 4.21 |
In these studies, it was observed that the compound's ability to induce apoptosis correlates with its concentration, suggesting a dose-dependent relationship in its cytotoxic effects .
The mechanism by which Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate exerts its biological effects involves the targeting of specific cellular pathways. Research indicates that it may inhibit key enzymes involved in cellular proliferation and survival. For instance, studies have shown that similar compounds can target the QcrB component of the mycobacterial electron transport chain, which is crucial for energy production in bacteria .
Case Studies
- Study on Antituberculosis Activity : A related compound in the imidazo-thiazole family was shown to possess potent antituberculosis activity with MIC values ranging from 0.0625–2.5 μM against drug-resistant strains . This suggests that Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate may also exhibit similar properties.
- Cytotoxicity Assays : In a study involving various analogs of thiazole compounds, it was found that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, which minimizes side reactions and improves atom economy . Key steps include:
- Using heterocyclic precursors (e.g., imidazo[2,1-b]thiazole derivatives) with trifluoromethyl groups introduced via electrophilic substitution.
- Monitoring reaction progress by TLC and isolating products via column chromatography or recrystallization .
- Optimizing yields by adjusting catalyst loading (e.g., Bleaching Earth Clay at pH 12.5) and temperature (70–80°C) in PEG-400 solvent .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : A combination of H/C NMR, IR, and X-ray crystallography is recommended:
- NMR : Confirm substitution patterns (e.g., trifluoromethyl at position 6, ethyl ester at position 5) via chemical shifts (e.g., CF groups show distinct F NMR signals) .
- IR : Identify carbonyl (C=O, ~1700 cm) and C-F (1100–1200 cm) stretches .
- X-ray : Resolve crystal packing and intramolecular interactions, critical for structure-activity relationship (SAR) studies .
Q. How can solubility challenges be addressed for in vitro biological assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Derivatize the ethyl ester to a sodium carboxylate salt for improved hydrophilicity .
- Conduct solubility parameter (HSP) calculations to identify compatible solvents .
Advanced Research Questions
Q. What computational strategies can predict and optimize the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states .
- Use ICReDD’s integrated computational-experimental workflow to screen reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
- Validate predictions with microfluidic high-throughput screening .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anti-inflammatory or anticancer activity?
- Methodological Answer :
- Core Modifications : Replace the ethyl ester with amides or carboxamides to improve membrane permeability .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at position 2 to enhance 15-lipoxygenase inhibition .
- Biological Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2, LOX) and cytotoxicity screens (e.g., MTT on cancer cell lines) .
Q. What are the key challenges in scaling up the synthesis, and how can they be mitigated?
- Methodological Answer :
- Low Yields : Optimize catalyst recycling (e.g., heterogeneous catalysts like Bleaching Earth Clay) .
- Purification : Replace column chromatography with solvent-free crystallization or centrifugal partitioning .
- Safety : Avoid hazardous reagents (e.g., POCl) by adopting green chemistry principles (e.g., solvent-free conditions) .
Q. How can in vivo pharmacokinetic properties (e.g., bioavailability, metabolite identification) be systematically evaluated?
- Methodological Answer :
- Bioavailability Studies : Administer the compound orally/intravenously in rodent models and measure plasma concentration via LC-MS/MS .
- Metabolite Profiling : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., ester hydrolysis products) .
- Toxicokinetics : Assess tissue distribution and clearance rates using radiolabeled analogs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Data Mining : Apply meta-analysis tools to identify confounding variables (e.g., solvent effects, assay protocols) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
